molecular formula C6H5ClF2N2O2 B13158476 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid

Cat. No.: B13158476
M. Wt: 210.56 g/mol
InChI Key: RQUXGSPDAXVMKD-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with a difluoropropanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound can modulate signaling pathways by interacting with receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)methylbenzoic acid
  • 3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid is unique due to the presence of both a pyrazole ring and difluoropropanoic acid moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications. The difluoropropanoic acid moiety, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H5ClF2N2O2

Molecular Weight

210.56 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C6H5ClF2N2O2/c7-4-1-10-11(2-4)3-6(8,9)5(12)13/h1-2H,3H2,(H,12,13)

InChI Key

RQUXGSPDAXVMKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)(F)F)Cl

Origin of Product

United States

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